2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one
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Overview
Description
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzyl chloride with 2,3-dimethyl-1H-indazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.
Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-ol.
Substitution: Formation of 2-[(4-Aminophenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H20N2O2/c1-17(2)8-15-14(16(20)9-17)11-19(18-15)10-12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
WQZHYFSUUGUWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NN(C=C2C(=O)C1)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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